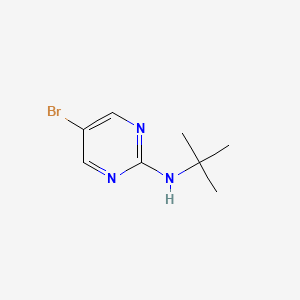

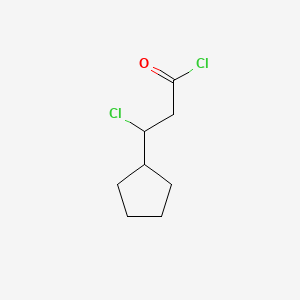

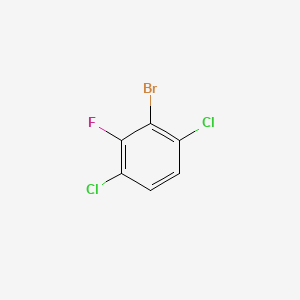

![molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8](/img/structure/B596338.png)

8-Methylimidazo[1,2-A]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Methylimidazo[1,2-A]pyridin-2-amine” is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-A]pyridin-2-amine” is characterized by a fused bicyclic 5,6 heterocycle . The compound can theoretically exist in the form of 2-amino-1-propargylpyridinium bromide A1 or 1-propargyl-2-pyridin-2 (1 H)-iminium bromide B1 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, can undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and hydroamination reactions .

Scientific Research Applications

Antituberculosis Agent

8-Methylimidazo[1,2-a]pyridin-2-amine: has shown promise as an antituberculosis agent. Its analogues have been critically reviewed for their activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound’s structure-activity relationship and mode-of-action have been explored, highlighting its potential in TB drug discovery .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Derivatives of 8-Methylimidazo[1,2-a]pyridin-2-amine have demonstrated effectiveness against bacteria like Staphylococcus aureus. The study of its halogenated forms, such as brominated derivatives, has shown significant antimicrobial activity, which could lead to new treatments for bacterial infections .

Cancer Treatment

Research suggests that imidazo[1,2-a]pyridine derivatives, including 8-Methylimidazo[1,2-a]pyridin-2-amine , may have applications in cancer therapy. These compounds have been studied for their potential to inhibit the growth of cancer cells, making them valuable in the development of new anticancer drugs .

Cardiovascular Diseases

The derivatives of 8-Methylimidazo[1,2-a]pyridin-2-amine are being explored for their use in treating cardiovascular diseases. Their biological activity could be harnessed to develop drugs that address various heart conditions, contributing to the field of cardiovascular therapeutics .

Alzheimer’s Disease

There is ongoing research into the use of imidazo[1,2-a]pyridine derivatives for Alzheimer’s disease treatment. The neuroprotective properties of these compounds, including 8-Methylimidazo[1,2-a]pyridin-2-amine , could lead to new approaches in managing and possibly treating Alzheimer’s disease .

Antiviral and Anti-inflammatory Drugs

The broad spectrum of biological activity of imidazo[1,2-a]pyridine derivatives extends to antiviral and anti-inflammatory applications. These compounds, including 8-Methylimidazo[1,2-a]pyridin-2-amine , are being studied for their potential to treat viral infections and reduce inflammation, which is crucial in many diseases .

Optical Media and Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives are utilized in the development of optical media for data storage and as light-sensitive dyes. The unique properties of 8-Methylimidazo[1,2-a]pyridin-2-amine could be applied in these areas, contributing to advancements in material sciences .

Fluorescent Probes for Metal Ions

These compounds have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. The ability of 8-Methylimidazo[1,2-a]pyridin-2-amine to bind with metal ions and fluoresce under certain conditions makes it a valuable tool in analytical chemistry .

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-methylimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUUDLOVJZFIEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

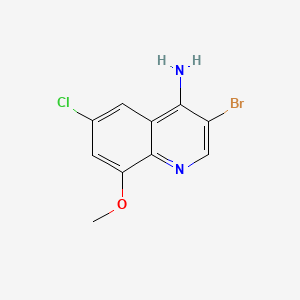

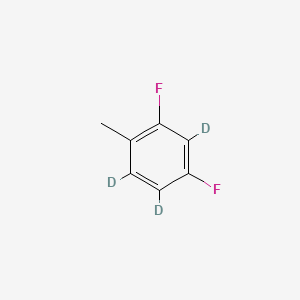

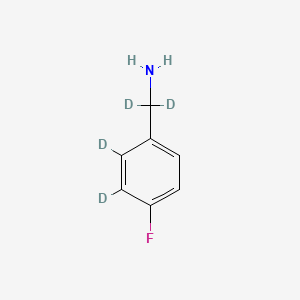

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

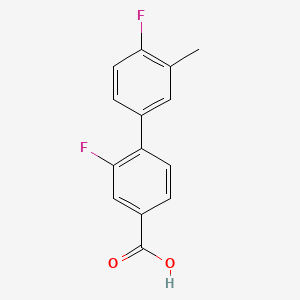

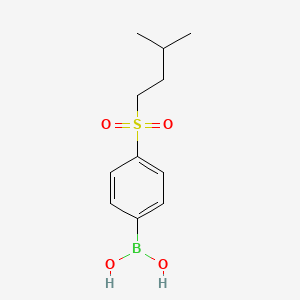

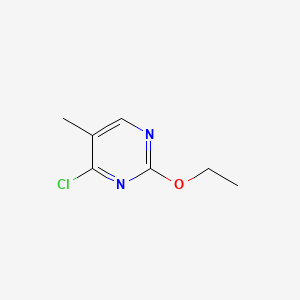

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

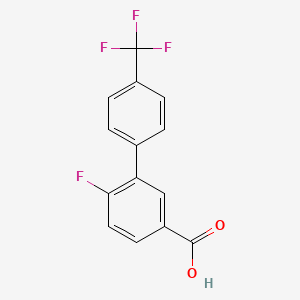

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)